molecular formula C18H18N2OS B2712877 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 536701-86-7

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2712877
CAS No.: 536701-86-7
M. Wt: 310.42
InChI Key: APPPHFYTVMSEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a sulfur-containing acetamide derivative featuring a 2-methylindole core linked via a sulfanyl group to an N-(4-methylphenyl)acetamide moiety.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-7-9-14(10-8-12)20-17(21)11-22-18-13(2)19-16-6-4-3-5-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPPHFYTVMSEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-methyl-1H-indole-3-thiol with N-(4-methylphenyl)acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the indole ring or acetamide group.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The sulfur atom in the compound may also play a role in its biological activity by forming interactions with target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Indole Core

Substituents on the Indole Ring
  • Compound 8g (N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): Features a 1,3,4-oxadiazole ring fused to the indole via a methylene bridge. Exhibits a molecular weight of 378 g/mol and a melting point of 142°C.
  • 2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide :

    • Contains a 5-methoxy and 1-methyl substitution on the indole, with a phenylsulfanyl group at position 3.
    • Molecular weight: 416.5 g/mol.
    • The methoxy group may improve solubility, while the phenylsulfanyl moiety could alter steric interactions in biological targets .
Indole-Linked Heterocycles
  • Compound 30 (3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide) :
    • Replaces the indole with a propenamide-triazole hybrid.
    • Reported as a white solid with antimicrobial activity (MIC values pending). The triazole ring may enhance metabolic stability compared to indole-based structures .

Variations in the Sulfanyl-Linked Group

Triazole and Oxadiazole Derivatives
  • Compound 38 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide) :

    • Substitutes the indole with a fluorobenzyl group and incorporates a triazole ring.
    • MIC testing revealed antibacterial activity against E. coli, highlighting the role of fluorinated aryl groups in enhancing membrane penetration .
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Features a diaminopyrimidine-sulfanyl group. Crystal structure analysis shows intramolecular N–H⋯N hydrogen bonds, which stabilize the conformation and may influence binding to enzymatic targets .
Aryl Sulfonyl Modifications
  • 2-((1-(2-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-methoxyphenyl)acetamide: Replaces the sulfanyl group with a sulfonyl moiety and introduces a 2-chlorobenzyl substituent.

Modifications to the Acetamide Substituent

Halogenated and Alkylated Aryl Groups
  • N-(5-Iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide: Substitutes the 4-methylphenyl group with a 5-iodopyridinyl moiety.
  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide :

    • Incorporates a bromophenyl group and a cyclohexyl-methyltriazole.
    • The bulky cyclohexyl group likely impacts lipophilicity and bioavailability .

Antimicrobial Activity

  • Triazole-linked analogs (e.g., Compound 38): MIC values against E. coli suggest that fluorinated benzyl groups enhance potency compared to non-halogenated variants .
  • Oxadiazole derivatives (e.g., 8g) : Moderate enzyme inhibition but weaker antimicrobial effects, indicating scaffold-specific activity .

Enzyme Inhibition

  • Compound 8g : Inhibits BChE (IC₅₀ ~12 µM), likely due to the oxadiazole’s hydrogen-bonding capacity .
  • Compound 8v (N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) : Nitro groups enhance electron-withdrawing effects, improving LOX inhibition .

Biological Activity

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features, particularly the indole and sulfanyl groups, contribute to its diverse pharmacological profiles.

Chemical Structure

The molecular formula of this compound is C18H18N2OSC_{18}H_{18}N_{2}OS, with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:

InChI 1S C18H18N2OS c1 12 6 5 7 14 10 12 20 17 21 11 22 18 13 2 19 16 9 4 3 8 15 16 18 h3 10 19H 11H2 1 2H3 H 20 21 \text{InChI 1S C18H18N2OS c1 12 6 5 7 14 10 12 20 17 21 11 22 18 13 2 19 16 9 4 3 8 15 16 18 h3 10 19H 11H2 1 2H3 H 20 21 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole core can bind to receptors and enzymes, modulating their activity and influencing cellular signaling pathways. This interaction may lead to significant biological effects such as anti-inflammatory responses or apoptosis in cancer cells.

1. Anti-inflammatory Activity

Research indicates that compounds with indole structures exhibit notable anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For instance, IC50 values for inhibition of COX enzymes were found to be in the range of 20–30 μM, suggesting moderate potency against inflammatory pathways .

2. Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 25 μM across these cell lines, indicating a promising anticancer potential .

3. Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) typically around 50–100 μg/mL .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by various structural modifications:

  • Indole Substitution: The presence of electron-donating groups on the indole ring enhances its reactivity and biological potency.
  • Sulfanyl Group: This moiety plays a crucial role in enhancing the compound's interaction with biological targets.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
Anti-inflammatoryCOX Inhibition20–30 μM
AnticancerMCF710 μM
AnticancerHeLa25 μM
AntimicrobialStaphylococcus aureusMIC = 50 μg/mL
AntimicrobialEscherichia coliMIC = 100 μg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Study on Anti-inflammatory Effects:
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures significantly reduced inflammation in animal models by downregulating COX and iNOS expression levels .
  • Anticancer Research:
    In vitro studies reported in Cancer Letters showed that compounds with indole scaffolds induced apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.